1,4-Pregnadien-9alpha-fluoro-16alpha-methyl-11beta,17,diol-3,20-dione
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Overview
Description
1,4-Pregnadien-9alpha-fluoro-16alpha-methyl-11beta,17,diol-3,20-dione is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Pregnadien-9alpha-fluoro-16alpha-methyl-11beta,17,diol-3,20-dione involves multiple steps starting from basic steroidal structures. One common method involves the following steps :
Starting Material: 16alpha,17alpha-epoxyprogesterone.
Reduction: Reduction of the 11-keto group to form 11beta-hydroxy.
Dehydration: Formation of a double bond at the 9(11) position.
Addition: Addition of a fluorine atom at the 9alpha position.
Hydrolysis: Hydrolysis of the epoxide to form the 17alpha-hydroxy group.
Acetylation: Acetylation of the 21-hydroxy group to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar steps but optimized for yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
1,4-Pregnadien-9alpha-fluoro-16alpha-methyl-11beta,17,diol-3,20-dione undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Halogenation at specific positions.
Hydrolysis: Hydrolysis of ester groups to form free acids.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Hydrogen fluoride, bromine.
Hydrolyzing Agents: Aqueous acids or bases.
Major Products
The major products formed from these reactions include various hydroxylated, ketonized, and halogenated derivatives of the parent compound .
Scientific Research Applications
1,4-Pregnadien-9alpha-fluoro-16alpha-methyl-11beta,17,diol-3,20-dione has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of corticosteroids.
Biology: Employed in studies investigating the effects of corticosteroids on cellular processes and gene expression.
Medicine: Extensively used in clinical research for the treatment of inflammatory and autoimmune diseases, such as rheumatoid arthritis and asthma.
Industry: Utilized in the formulation of pharmaceutical products and as an intermediate in the synthesis of other corticosteroids
Mechanism of Action
The mechanism of action of 1,4-Pregnadien-9alpha-fluoro-16alpha-methyl-11beta,17,diol-3,20-dione involves binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of anti-inflammatory genes and suppresses the expression of pro-inflammatory genes. The compound also inhibits the activity of phospholipase A2, reducing the production of inflammatory mediators such as prostaglandins and leukotrienes .
Comparison with Similar Compounds
Similar Compounds
Prednisolone: Another corticosteroid with similar anti-inflammatory properties but less potent than 1,4-Pregnadien-9alpha-fluoro-16alpha-methyl-11beta,17,diol-3,20-dione.
Betamethasone: A closely related compound with similar potency and applications.
Hydrocortisone: A naturally occurring corticosteroid with lower potency
Uniqueness
This compound is unique due to its high potency, longer duration of action, and reduced mineralocorticoid activity compared to other corticosteroids. This makes it particularly effective in treating severe inflammatory and autoimmune conditions .
Properties
Molecular Formula |
C22H29FO4 |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
(8S,9R,10S,11S,13R,14S,16R,17S)-17-acetyl-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H29FO4/c1-12-9-17-16-6-5-14-10-15(25)7-8-19(14,3)21(16,23)18(26)11-20(17,4)22(12,27)13(2)24/h7-8,10,12,16-18,26-27H,5-6,9,11H2,1-4H3/t12-,16+,17+,18+,19+,20-,21+,22-/m1/s1 |
InChI Key |
IKGBPSZWCRRUQS-IMMXRFPKSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@]2([C@@]1(C(=O)C)O)C)O)F)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)C)O)C)O)F)C |
Origin of Product |
United States |
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